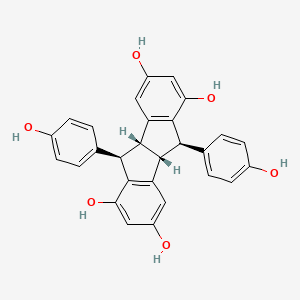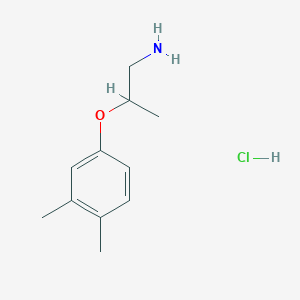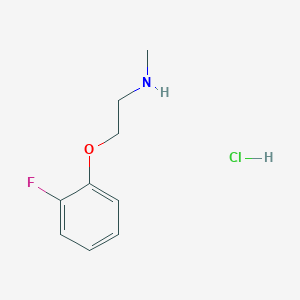
N-Methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Synthesis and Labeling : The preparation of isotopically labeled versions of N-methyl-2-(4-nitrophenoxy)ethanamine hydrochlorides is detailed in a study by Yilmaz and Shine (1988). They describe the synthesis of [18O]-2, [15N]-2, and [14C]-2, which are essential for various analytical and diagnostic applications (Yilmaz & Shine, 1988).
Pharmacology and Toxicology : In a study by Nielsen et al. (2017), the importance of different cytochrome P450 enzymes in the metabolism of related compounds, specifically 25I-NBOMe and 25I-NBOH, was determined. This research is crucial for understanding the metabolism and potential interactions of similar compounds (Nielsen et al., 2017).
Analytical Chemistry : Lum et al. (2020) identified new psychoactive substances (NPS), including NBOH analogues, using gas chromatography-mass spectrometry. This study contributes to the development of analytical methods for detecting these compounds in forensic settings (Lum et al., 2020).
Metabolite Biomarker Identification : A study by Poklis et al. (2015) identifies metabolites of 25I-NBOMe in mouse hepatic microsomal preparations and human urine samples, which is significant for drug testing and understanding the metabolic pathways of related compounds (Poklis et al., 2015).
Biochemical Pharmacology : Eshleman et al. (2018) investigated the pharmacology of psychoactive N-benzylphenethylamines, finding that they are potent agonists at 5-HT2A receptors. This research helps in understanding the biochemical interactions of similar compounds (Eshleman et al., 2018).
Green Chemistry : A 2023 study by S. G et al. focused on green synthesis of Schiff bases from 2-(2-methoxyphenoxy)ethanamine, exploring their antimicrobial and antidiabetic properties and potential as COVID-19 inhibitors (S. G et al., 2023).
Safety and Hazards
Propriétés
IUPAC Name |
N-methyl-2-(2-methylphenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-9-5-3-4-6-10(9)12-8-7-11-2;/h3-6,11H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTFUBDQHBEABQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCNC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine dihydrochloride](/img/structure/B3078290.png)
![N-[(3-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride](/img/structure/B3078291.png)


![Benzyl[(3-methylthiophen-2-yl)methyl]amine hydrochloride](/img/structure/B3078317.png)
![2-[(2-Furylmethyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B3078321.png)
![[3-(1H-Imidazol-1-yl)propyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride](/img/structure/B3078325.png)
![[3-(Allyloxy)benzyl]methylamine hydrochloride](/img/structure/B3078326.png)
![N-[3-(Allyloxy)benzyl]ethanamine hydrochloride](/img/structure/B3078329.png)


![2-[(4-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B3078358.png)
![Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride](/img/structure/B3078387.png)
![4-[(Thien-2-ylmethoxy)methyl]benzeneboronic acid](/img/structure/B3078390.png)